2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of chloro and methoxy substituents on a phenyl ring, which is connected to an acetamide group. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide typically involves the reaction of 3-chloro-4-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction Reactions: The acetamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: As a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(4-chlorophenethyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
Uniqueness
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups can provide distinct chemical and biological activities compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(4-8(9)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNCGLYXTWFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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